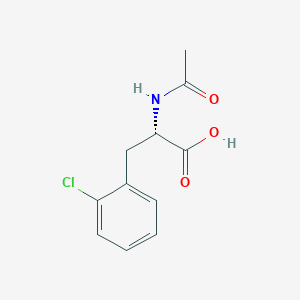

(S)-N-acetyl-o-chlorophenylalanine

Description

(S)-N-acetyl-o-chlorophenylalanine is a chiral, N-acetylated derivative of phenylalanine featuring an ortho-chlorine substituent on the aromatic ring. This modification combines the structural framework of phenylalanine with acetylation and halogenation, which are common strategies to enhance metabolic stability, bioavailability, or target specificity in pharmaceutical chemistry.

Properties

IUPAC Name |

(2S)-2-acetamido-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXYVOMEYZAAM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-acetyl-o-chlorophenylalanine typically involves the acetylation of (S)-o-chlorophenylalanine. This can be achieved through the reaction of (S)-o-chlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral center.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as enzymatic resolution or asymmetric synthesis. These methods ensure high enantiomeric purity and yield, which are crucial for applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Enzymatic Incorporation in Protein Engineering

(S)-N-acetyl-o-chlorophenylalanine derivatives have been explored for site-specific incorporation into proteins using engineered pyrrolysyl-tRNA synthetase (PylRS) systems. Key findings include:

-

Orthogonality and Efficiency : PylRS(N346A/C348A) mutants enable the incorporation of ortho-substituted phenylalanine derivatives, including o-chloro-phenylalanine (5 ), at amber codon sites in E. coli and mammalian cells .

-

Expression Yields : In LB medium with 2 mM NCAA, o-chloro-phenylalanine achieved moderate sfGFP expression yields (1.8–3.9-fold over background) . ESI-MS confirmed site-specific incorporation with minimal miss-incorporation at canonical phenylalanine codons .

-

Optimization : Higher NCAA concentrations or modified expression conditions (e.g., temperature, tRNA availability) may improve incorporation efficiency for bulky ortho-substituents like chlorine .

Dynamic Thermodynamic Resolution (DTR)

Racemic α-amino acids, including halogenated phenylalanine derivatives, undergo S/R interconversion via nickel-catalyzed DTR:

-

Conditions : Reactions use chiral ligands (e.g., (S )- or (R )-17 ) with Ni(OAc)₂·4H₂O and K₂CO₃ in methanol at 70°C .

-

Substrate Scope : While o-chloro-phenylalanine is not explicitly listed, structurally similar rac-α-AAs (e.g., 22a–dd ) achieve >90% enantiomeric excess (ee) under these conditions .

| Ligand | Substrate | Reaction Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (S )-17 | 22a | 24 | 92 | 85 |

| (R )-17 | 22b | 36 | 89 | 78 |

N-Acylation Reactions

The acetyl group in this compound can be introduced via:

-

Acetyl Chloride-Mediated Acylation : Sodium N-chloro-p-toluenesulfonamide (Chloramine-T) reacts with acetyl chloride in aqueous methanol, yielding N-acetyl derivatives with >90% efficiency .

-

Catalytic Systems : Sc(OTf)₃, P₂O₅/SiO₂, or Fe₃O₄@Diatomite accelerate acylation while minimizing side reactions .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity

Research indicates that (S)-N-acetyl-o-chlorophenylalanine may exhibit antitumor properties. Its structural characteristics allow it to interact with biological systems in ways that could inhibit cancer cell proliferation. Studies have shown that derivatives of chlorophenylalanine can affect serotonin receptor signaling pathways, which are implicated in tumor growth regulation .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in conditions involving oxidative stress. Its ability to scavenge reactive oxygen species (ROS) positions it as a candidate for further investigation in neurodegenerative diseases .

Enzyme Substrate Studies

Aminoacylase Activity

this compound serves as a substrate for various enzymes, including aminoacylases. These enzymes are crucial for the production of D-amino acids from racemic mixtures. The ability to resolve these mixtures into optically pure forms is significant for pharmaceutical applications, as D-amino acids are essential intermediates in the synthesis of many drugs .

Biocatalysis

In biocatalytic processes, this compound can be utilized to enhance the efficiency of reactions involving unnatural amino acids. This application is particularly relevant in the context of asymmetric synthesis, where the need for specific enantiomers is critical .

Synthesis of Peptides

This compound is an important building block in peptide synthesis. Its incorporation into peptide chains can modify the pharmacokinetic properties of the resulting peptides, potentially enhancing their therapeutic efficacy. The compound's unique side chain may also impart specific biological activities to the peptides synthesized from it.

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Details |

|---|---|---|

| Pharmacology | Antitumor activity | Modulation of serotonin receptor signaling |

| Neuroprotection | ROS scavenging | |

| Enzyme Studies | Substrate for aminoacylases | Production of D-amino acids |

| Biocatalysis | Enhances efficiency in asymmetric synthesis | |

| Peptide Synthesis | Building block for peptides | Modifies pharmacokinetics and biological activity |

Case Studies

Case Study 1: Antitumor Mechanism Investigation

In a study published in Frontiers in Psychiatry, researchers explored the effects of serotonin and its derivatives on tumor cells. They found that compounds similar to this compound could enhance the cytotoxicity of natural killer (NK) cells against cancer cells by modulating immune responses . This suggests potential therapeutic strategies using this compound.

Case Study 2: Biocatalytic Synthesis

A patent outlines methods for producing D-amino acids using this compound as a substrate through enzymatic reactions. This method demonstrates the compound's utility in generating valuable pharmaceutical intermediates while minimizing racemization .

Mechanism of Action

The mechanism of action of (S)-N-acetyl-o-chlorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Chlorophenylalanine

- Structure: Non-acetylated phenylalanine with a para-chlorine substituent.

- Key Differences: The para-chlorine in p-chlorophenylalanine enables potent inhibition of tryptophan hydroxylase, leading to selective serotonin depletion in the brain. In contrast, the ortho-chlorine in (S)-N-acetyl-o-chlorophenylalanine may introduce steric hindrance, altering enzyme interactions or receptor binding. The N-acetyl group in the target compound likely enhances lipophilicity, improving membrane permeability compared to the non-acetylated p-chlorophenylalanine.

3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with a chlorine substituent and phenyl group.

- Key Differences: Unlike the phenylalanine backbone in the target compound, 3-chloro-N-phenyl-phthalimide is a heterocyclic derivative used as a monomer for polyimides. The chlorine here aids in polymerization rather than biological activity, highlighting divergent applications (material science vs.

N-Acryloylphenylalanine

- Structure : Phenylalanine with an acryloyl group instead of acetyl.

- Key Differences: The acryloyl group enables radical polymerization, making it a monomer for synthetic polymers. The acetyl group in this compound may prioritize metabolic stability over reactivity, suggesting applications in drug design rather than polymer chemistry.

Phenyllactic Acid

- Structure: Phenylalanine analog with a hydroxyl group replacing the amino group.

- Key Differences: Phenyllactic acid lacks the amino and acetyl functionalities, limiting its role in peptide synthesis or enzyme inhibition.

Comparative Data Table

*Inferred based on structural analogs; direct studies on this compound are lacking.

Research Findings and Implications

- Substituent Position : Para-chlorine in p-chlorophenylalanine is critical for serotonin-related activity, while ortho-chlorine may hinder binding to similar targets.

- Functional Groups : Acetylation enhances lipophilicity and stability, as seen in prodrug strategies, whereas acryloylation prioritizes polymerizability.

- Structural Rigidity : The phthalimide core in 3-chloro-N-phenyl-phthalimide introduces rigidity absent in phenylalanine derivatives, favoring material applications.

Biological Activity

(S)-N-acetyl-o-chlorophenylalanine is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies.

This compound is an amino acid derivative characterized by the presence of a chlorophenyl group and an acetyl moiety. It is often used as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals and biochemical probes.

The biological activity of this compound is primarily linked to its role as an inhibitor of serotonin synthesis. The compound acts by inhibiting the enzyme tryptophan hydroxylase (TPH), which is crucial for the conversion of L-tryptophan to serotonin. This inhibition can lead to alterations in serotonin levels, which are implicated in various neurological conditions .

Enzyme Inhibition

- Tryptophan Hydroxylase (TPH) : this compound selectively inhibits TPH, affecting serotonin synthesis. This mechanism is similar to that of other selective inhibitors like p-chlorophenylalanine, which have been studied for their effects on serotonin metabolism .

- Monoamine Oxidase (MAO) : While not directly inhibiting MAO, alterations in serotonin levels due to TPH inhibition can influence MAO activity, thereby affecting serotonin degradation pathways .

Neurotransmitter Modulation

The modulation of serotonin synthesis by this compound has significant implications for mood regulation and anxiety disorders. By reducing serotonin levels, this compound may mimic conditions observed in certain psychiatric disorders, making it a valuable tool for research into antidepressant mechanisms and neuropharmacology.

Case Studies

- Serotonin-Related Disorders : Studies have shown that compounds inhibiting TPH can induce behavioral changes in animal models that resemble depressive states. For instance, administration of this compound in rodent models resulted in decreased serotonergic activity, leading to increased anxiety-like behavior .

- Pharmacological Applications : The compound has been explored for its potential use in developing treatments for conditions associated with altered serotonin levels, such as depression and anxiety disorders. Its ability to selectively inhibit TPH makes it a candidate for further investigation into targeted therapies .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: How can researchers optimize the synthesis of (S)-N-acetyl-o-chlorophenylalanine to achieve high enantiomeric purity?

Answer:

The synthesis of this compound typically involves the acetylation of o-chlorophenylalanine using acetic anhydride under alkaline conditions. Key steps include:

- Reaction setup : Dissolve o-chlorophenylalanine in aqueous NaOH (1.0 M) and slowly add acetic anhydride under ice-cooling to minimize side reactions .

- Solvent selection : Anhydrous conditions (e.g., dichloromethane) and alkali catalysts (e.g., triethylamine) improve reaction efficiency .

- Chiral purity : Use L-enantiomer starting materials to preserve stereochemistry. Monitor enantiomeric excess via chiral HPLC with a reversed-phase column (e.g., C18) .

Advanced: What advanced spectroscopic methods confirm the stereochemical integrity of this compound in solution?

Answer:

- X-ray crystallography : Resolves absolute configuration via single-crystal analysis, revealing intermolecular hydrogen bonds (e.g., N–H···O, O–H···O) critical for stability .

- NMR spectroscopy : H and C NMR can detect diastereomeric impurities. Nuclear Overhauser Effect (NOE) experiments validate spatial arrangements of substituents .

- Circular dichroism (CD) : Measures optical activity to confirm retention of the (S)-configuration in solution-phase studies .

Basic: What purification strategies isolate this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) .

- Column chromatography : Silica gel with a gradient of ethyl acetate in hexane (10–50%) effectively separates acetylated products from unreacted starting materials .

- Acid precipitation : Adjust pH to 2–3 using HCl to precipitate the product, followed by filtration and drying under vacuum .

Advanced: How does the stability of this compound vary under enzymatic assay conditions?

Answer:

- pH-dependent stability : The compound degrades rapidly at pH >8 due to hydrolysis of the acetyl group. Use buffered solutions (pH 5–7) for enzymatic studies .

- Temperature sensitivity : Storage at –20°C preserves integrity, while repeated freeze-thaw cycles increase racemization. Conduct stability assays via HPLC at 25°C, 37°C, and 50°C .

- Enzymatic interactions : Monitor stability in the presence of proteases (e.g., trypsin) using LC-MS to detect cleavage products .

Basic: Which analytical techniques characterize the purity and identity of this compound?

Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) quantifies purity (>98%). Chiral columns distinguish enantiomers .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]⁺ = 256.7 m/z) .

- Elemental analysis : Validate empirical formula (CHClNO) with ≤0.3% deviation .

Advanced: How can researchers resolve and identify synthetic byproducts of this compound?

Answer:

- Troubleshooting side reactions : Over-acetylation or chlorination at unintended positions may occur. Use LC-MS/MS to detect byproducts (e.g., diacetylated derivatives) .

- Isolation via prep-HPLC : Fractionate reaction mixtures and characterize isolated impurities via H NMR and high-resolution MS .

- Mechanistic studies : Employ kinetic analysis (e.g., reaction rate monitoring via in-situ IR) to identify conditions favoring byproduct formation .

Basic: How is this compound used in peptide synthesis?

Answer:

- Protecting group strategy : The acetyl group shields the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection for chain elongation .

- Coupling efficiency : Activate the carboxyl group with HBTU/HOBt for amide bond formation. Monitor coupling via Kaiser test .

Advanced: What do crystal structure analyses reveal about hydrogen-bonding networks in this compound?

Answer:

- 3D network formation : X-ray studies show intermolecular N–H···O (2.89 Å) and O–H···O (2.67 Å) bonds, creating a supramolecular architecture that stabilizes the crystal lattice .

- Impact on solubility : Strong hydrogen bonding reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.